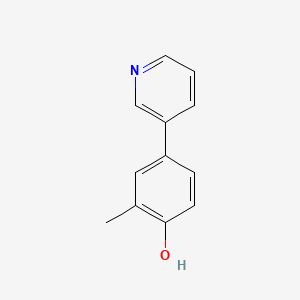

2-Methyl-4-(pyridin-3-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-Methyl-4-(pyridin-3-yl)phenol, is a chemical structure that is part of a broader class of organic compounds featuring a phenol group attached to a pyridine ring. The methyl group at the 2-position of the phenol ring and the pyridin-3-yl group at the 4-position are indicative of its potential for various chemical reactions and applications, including its use in the synthesis of more complex molecules and materials with specific properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, such as the Sonogashira coupling used to create 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol, which is structurally similar to the compound of interest . The oxidative polycondensation method is another approach used to synthesize oligomers with pyridin-3-yl groups, as seen in the synthesis of oligo-2-[(pyridine-3-yl-methylene)amino]phenol and oligo-4-[(pyridin-3-ylimino)methyl]phenol . These methods highlight the versatility of the pyridin-3-yl group in forming various chemical bonds and structures.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyl-4-(pyridin-3-yl)phenol has been characterized using techniques such as X-ray diffraction, NMR spectroscopy, and crystallography. For instance, the crystal structure of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol was determined to belong to the orthorhombic system, providing insights into the spatial arrangement of the molecule's atoms . The presence of substituents on the phenol and pyridine rings can influence the overall geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Compounds with the pyridin-3-yl group can participate in various chemical reactions. For example, the reaction of phenolic reagents with [CpTiCl3] in the presence of pyridine can generate mono-aryloxides without de-protonation of the indenyl ring, indicating the stability of the pyridin-3-yl group under these conditions . Additionally, the phosphine-catalyzed [4 + 2] annulation reaction demonstrates the reactivity of the pyridin-3-yl group in forming new ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the pyridin-3-yl group can be quite diverse. For instance, tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols exhibit intense fluorescence and large Stokes shifts, indicating their potential use as organic dyes . The thermal stability of oligomers with the pyridin-3-yl group has been assessed through thermogravimetric analysis, showing higher degradation temperatures compared to their monomeric counterparts . The electronic properties, such as HOMO and LUMO energies, can be determined through computational methods, providing further understanding of the molecule's reactivity and potential applications .

Applications De Recherche Scientifique

Chemo-Sensing and Imaging Applications

2-Methyl-4-(pyridin-3-yl)phenol derivatives, specifically hydrazones like SMPH, MSMPH, and FSMPH, have been developed for selective fluorescent "turn on" chemo-sensing of Al3+ ions. These compounds exhibit enhanced emission upon the addition of Al3+ and have demonstrated high selectivity towards Al3+ over other common metal ions, making them useful in monitoring Al3+ in living cells, as exemplified in studies with MCF-7 cells (Rahman et al., 2017).

Corrosion Inhibition

Schiff bases derived from 2-Methyl-4-(pyridin-3-yl)phenol, such as 2-((pyridin-2-ylimino)methyl)phenol (S1), have been evaluated as corrosion inhibitors for carbon steel in acidic environments. These compounds exhibit significant corrosion inhibition efficiency, acting as mixed (cathodic/anodic) inhibitors, which can be correlated with their chemical structures (Hegazy et al., 2012).

Advanced Materials and Catalysis

The compound has been utilized in the synthesis of advanced materials and as a catalyst. For instance, the phosphine-catalyzed [4 + 2] annulation reactions involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines have been catalyzed by derivatives of 2-Methyl-4-(pyridin-3-yl)phenol, leading to the formation of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Sensor Development

This compound has been involved in the development of sensors. For example, coated graphite electrodes, enhanced with ionophores derived from 2-Methyl-4-(pyridin-3-yl)phenol, have been fabricated for the selective determination of europium (III) ions, showcasing high selectivity and a wide working concentration range (Upadhyay et al., 2013).

Safety and Hazards

The safety data sheet for “2-Methyl-4-(pyridin-3-yl)phenol” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-4-pyridin-3-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-7-10(4-5-12(9)14)11-3-2-6-13-8-11/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUMUKAFOCBTCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(pyridin-3-yl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2532893.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2532909.png)

![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)

![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)